Boc-ala-gly-osu

概要

説明

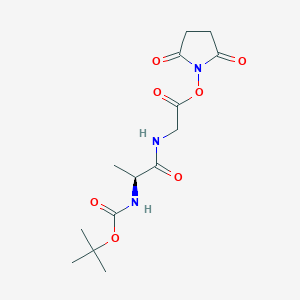

Boc-ala-gly-osu, also known as tert-butyloxycarbonyl-alanine-glycine-N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for amino acids, preventing unwanted side reactions during peptide bond formation. This compound is particularly valued for its stability and high purity, making it an essential reagent in organic synthesis and biochemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-gly-osu typically involves the reaction of tert-butyloxycarbonyl-alanine (Boc-ala) with glycine-N-hydroxysuccinimide ester (gly-osu). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under basic conditions using a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain this compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for use in peptide synthesis .

化学反応の分析

Types of Reactions

Boc-ala-gly-osu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by an amino group from another amino acid or peptide. This reaction forms a stable amide bond, which is crucial in peptide synthesis. The compound can also undergo deprotection reactions, where the tert-butyloxycarbonyl group is removed under acidic conditions to expose the free amino group .

Common Reagents and Conditions

Substitution Reactions: Typically carried out in anhydrous solvents like dichloromethane or dimethylformamide, using bases such as triethylamine or diisopropylethylamine.

Deprotection Reactions: Conducted under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid

Major Products Formed

Substitution Reactions: The major product is a peptide bond formed between this compound and another amino acid or peptide.

Deprotection Reactions: The major product is the free amino acid or peptide with the tert-butyloxycarbonyl group removed

科学的研究の応用

Key Applications

-

Peptide Synthesis

- Boc-Ala-Gly-OSu is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The OSu group enhances reactivity, facilitating coupling reactions with other amino acids or peptide fragments .

- Biochemical Research

-

Drug Development

- In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. For instance, compounds that modulate histone deacetylase (HDAC) activity have shown promise in cancer therapy by influencing gene expression through acetylation status changes.

Case Studies

-

Histone Deacetylase Modulation

- A study demonstrated that peptides synthesized using this compound could effectively inhibit HDACs, leading to increased acetylation levels of histones. This change was linked to enhanced gene expression related to cell cycle regulation and apoptosis in cancer cells.

- Peptide Therapeutics

- Protein Engineering

作用機序

The mechanism of action of Boc-ala-gly-osu involves the formation of a stable amide bond between the carboxyl group of Boc-ala and the amino group of gly-osu. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group, making the reaction highly efficient. The stability of the resulting amide bond is crucial for the successful synthesis of peptides and proteins .

類似化合物との比較

Similar Compounds

Boc-gly-osu: tert-butyloxycarbonyl-glycine-N-hydroxysuccinimide ester

Boc-val-osu: tert-butyloxycarbonyl-valine-N-hydroxysuccinimide ester

Uniqueness

Boc-ala-gly-osu is unique in its ability to form stable amide bonds with high efficiency, making it an ideal reagent for peptide synthesis. Its stability and high purity set it apart from other similar compounds, ensuring consistent and reliable results in peptide synthesis .

生物活性

Boc-ala-gly-osu, or tert-butyloxycarbonyl-alanine-glycine-N-hydroxysuccinimide ester, is a compound extensively utilized in peptide synthesis due to its role as a protecting group for amino acids. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

Overview of this compound

This compound is primarily employed in the synthesis of peptides, where it serves to protect the amino group of alanine during peptide bond formation. Its stability and high purity make it an essential reagent in organic synthesis and biochemistry. The compound is characterized by its ability to react with free amines, facilitating the formation of protected amino acid derivatives necessary for subsequent reactions in peptide synthesis.

Mode of Action:

this compound reacts with free amine groups of amino acids, resulting in the formation of a stable amide bond. This reaction is crucial for synthesizing peptides that can exhibit various biological activities.

Biochemical Pathways:

The peptides synthesized using this compound can influence diverse biochemical pathways. For instance, they may participate in immune responses, exhibit antibacterial properties, or regulate enzyme activity.

Cellular Effects:

The compound's influence on cellular processes stems from its role in protein synthesis. The peptides formed can affect cell signaling pathways, gene expression, and overall cellular metabolism.

Synthesis and Characterization

Research has shown that this compound can be synthesized efficiently through the reaction of tert-butyloxycarbonyl-alanine with glycine-N-hydroxysuccinimide ester under controlled conditions. The reaction typically occurs in an anhydrous solvent like dichloromethane with a base such as triethylamine.

Table 1: Synthesis Conditions for this compound

| Reagent | Condition | Yield |

|---|---|---|

| tert-butyloxycarbonyl-alanine | Anhydrous solvent (dichloromethane) | High |

| glycine-N-hydroxysuccinimide ester | Base (triethylamine) | High |

Biological Activity

Peptides synthesized using this compound have been reported to exhibit various biological activities. For example, certain immunostimulatory peptides have been developed that enhance immune responses in vitro and in vivo studies.

A case study involving the synthesis of a peptide with antibacterial properties demonstrated that the resulting compound effectively inhibited bacterial growth, showcasing the potential applications of peptides derived from this compound in therapeutic settings.

Applications in Scientific Research

This compound is utilized not only in peptide synthesis but also in developing peptide-based drugs and bioconjugates. Its application extends to studying enzyme mechanisms and protein-protein interactions, allowing for precise modifications of peptide sequences that can lead to novel therapeutic agents.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONRGZBZQQESHS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。